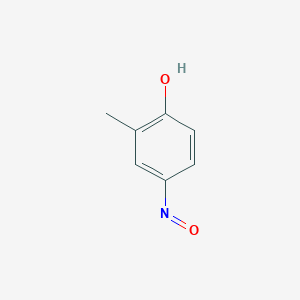

2-Methyl-4-nitrosophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-6(8-10)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTVEXBJLIRTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065427, DTXSID30879084 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 2-METHYL-4-NITROSO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-38-6, 13362-33-9 | |

| Record name | 2-Methyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroso-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66508 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl-, 4-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 2-METHYL-4-NITROSO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-p-benzoquinone 4-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2,5-cyclohexadiene-1,4-dione 4-oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY968ED2LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Context Within Phenolic Nitroso Compounds

Phenolic nitroso compounds are characterized by the presence of both a hydroxyl (-OH) and a nitroso (-NO) group attached to an aromatic ring. 2-Methyl-4-nitrosophenol, specifically, is a derivative of phenol (B47542) with a methyl group at the second position and a nitroso group at the fourth position.

A crucial aspect of nitrosophenols is their tautomerism; they can exist in equilibrium with their quinone monoxime form. mdpi.comencyclopedia.pubstackexchange.com In the case of this compound, it can tautomerize to 2-methyl-p-benzoquinone monoxime. mdpi.comencyclopedia.pub This equilibrium is significant as the quinone monoxime form is often more stable. stackexchange.comstackexchange.com The stability of the oxime form is attributed to the greater strength of the carbon-nitrogen double bond compared to the nitrogen-oxygen double bond. stackexchange.com This tautomerism plays a vital role in the chemical behavior and reactivity of the compound.

The electronic properties of the aromatic ring, influenced by substituents, are critical for the C-nitrosation process. Toluene (B28343) is noted as one of the least electron-rich aromatic compounds that can undergo C-nitrosation. encyclopedia.pubnih.gov

Historical Perspectives on Nitrosophenol Chemistry and Discovery

The history of nitrosophenol chemistry dates back to the 19th century. In 1849, Eugéne Millon reported the formation of a mercury(II) complex with a nitrosophenol, marking one of the earliest encounters with this class of compounds. encyclopedia.pub These metal-nitrosophenolato complexes are often highly colored, which spurred further investigation. mdpi.comencyclopedia.pub

A significant advancement in the synthesis of these compounds was the Baudisch reaction, discovered by Oskar Baudisch in the early 20th century. This reaction allows for the introduction of a hydroxyl and a nitroso group onto an aromatic ring with defined ortho-regioselectivity, typically in the presence of a metal ion like copper. encyclopedia.pub Cronheim later reported a related method using aqueous nitrosation conditions (a nitrite (B80452) salt with acid) in the presence of copper, which also produces metal-nitrosophenolato complexes. mdpi.com

While the initial discoveries focused on metal complexes, the isolation and study of the free nitrosophenol ligands followed. However, the isolation of ortho-substituted nitrosophenols can be challenging due to their potential for oxidation, dimerization, and condensation. nih.gov

Academic Relevance and Research Gaps for 2 Methyl 4 Nitrosophenol

Direct Synthesis Approaches to this compound

The direct synthesis of this compound is a specialized area of organic chemistry, with the Baudisch reaction being a historically significant and mechanistically intriguing method.

Elucidation of the Baudisch Reaction Mechanism in Nitrosophenol Formation.wikipedia.orgnih.gov

The Baudisch reaction, first reported by Oskar Baudisch, provides a method for the functionalization of an aromatic ring by adding a hydroxyl and a nitroso group with a defined ortho-regioselectivity. nih.govencyclopedia.pub The reaction typically involves combining an aromatic substrate, such as benzene (B151609) or a substituted phenol (B47542), with hydroxylamine (B1172632) and hydrogen peroxide in the presence of a metal ion, most commonly copper. wikipedia.orgencyclopedia.pub The resulting nitrosophenol is stabilized as a coordination complex with the metal ion. wikipedia.org

Originally, Baudisch proposed a mechanism where a 'nitrosyl radical (NOH)' is generated and attacks the aromatic ring, followed by hydroxylation and oxidation to form the o-nitrosophenol (B15183410) complex. wikipedia.orgnih.gov However, subsequent research has led to revisions of this initial proposal. wikipedia.org An alternative mechanism suggested that hydroxylation of the aromatic ring occurs first, followed by nitrosation. wikipedia.orgmdpi.com This was based on the observation that conditions known to generate hydroxyl radicals could convert benzene to phenol, which could then be nitrosated. nih.govmdpi.com

Further investigations by Maruyama and others identified inconsistencies with these earlier mechanisms, particularly the lack of explanation for the distinct ortho-regioselectivity. nih.gov The currently accepted mechanism for starting materials like benzene involves the copper(I)-catalyzed generation of hydroxyl radicals from hydrogen peroxide, which attack the aromatic ring to form a phenol. mdpi.com This phenol then coordinates to a copper center, which also complexes with hydroxylamine and peroxyl ligands, leading to a series of steps that result in the ortho-nitrosated product. mdpi.com

Role of Specific Reagents and Catalysts (e.g., Copper ions)

The reagents and catalysts in the Baudisch reaction each play a critical role in the formation of the final product.

| Reagent/Catalyst | Role in the Baudisch Reaction |

| Aromatic Substrate (e.g., p-cresol) | The starting molecule that undergoes ortho-hydroxylation and nitrosation. |

| Hydroxylamine (NH₂OH) | The source of the nitroso group. encyclopedia.pub It can form a complex with copper, which is a key intermediate in the nitrosation step. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Acts as an oxidizing agent. wikipedia.org It is essential for the generation of hydroxyl radicals for the initial hydroxylation of non-phenolic substrates and is also involved in subsequent oxidation steps. nih.govmdpi.com |

| Copper Ions (Cu(I)/Cu(II)) | This is a crucial catalyst. Copper ions facilitate the generation of reactive species from both hydrogen peroxide and hydroxylamine. wikipedia.orgoup.com They form complexes with the phenolic intermediate and hydroxylamine, which directs the incoming nitroso group to the ortho position, ensuring high regioselectivity. wikipedia.orgnih.gov The copper ion also stabilizes the final 2-nitrosophenol product by forming a stable, deeply colored complex, preventing its rapid oxidation or decomposition. wikipedia.orgencyclopedia.pub |

The formation of a complex between the copper ion, the phenoxy oxygen, and the nitrosyl group is what directs the substitution to the ortho position, a key feature that distinguishes the Baudisch reaction from conventional electrophilic nitrosation. wikipedia.org

Formation and Reactivity of Nitrosyl Intermediates (e.g., Nitrosyl Radical)

The identity of the active nitrosating species in the Baudisch reaction has been a subject of considerable study. Baudisch's initial hypothesis involved a "nitrosyl radical" (HN=O). wikipedia.org He proposed this could be formed in several ways, including the copper-catalyzed oxidation of hydroxylamine with hydrogen peroxide or the reduction of nitrous acid with cuprous ions. wikipedia.org

While the existence of a free NOH radical is questionable, the nitric oxide radical (•N=O) can be formed under nitrosating conditions. mdpi.com This radical is known to react with copper ions to generate a copper-nitroso complex, which is a potent nitrosating agent. nih.govmdpi.com The accepted modern mechanism suggests that the nitrosation does not proceed through a free nitrosyl radical. Instead, a copper complex of hydroxylamine is formed. nih.gov This complex then reacts with the coordinated phenol intermediate. mdpi.com The key step involves the nucleophilic attack by a hydroxylamine ligand on a coordinated 2-benzoquinone intermediate, which forms the final ortho-nitrosated product. mdpi.com

Influence of Reaction Conditions on Isomer Selectivity and Yield (e.g., pH effects on product pathways)

Reaction conditions, particularly pH, have a profound impact on the outcome of the Baudisch reaction.

Isomer Selectivity : The Baudisch reaction is highly valued for its ortho-directing effect. wikipedia.orgencyclopedia.pub In conventional electrophilic aromatic substitution reactions, the nitrosation of phenols typically occurs at the para position. wikipedia.org The unique ortho-selectivity of the Baudisch reaction is a direct consequence of the copper catalyst, which coordinates to the phenolic oxygen and directs the nitrosating agent to the adjacent position. wikipedia.org For example, studies have shown that 4-methylphenol (p-cresol) is converted to 5-methyl-2-nitrosophenol. mdpi.com

pH Effects : The pH of the reaction medium significantly influences both the yield and the product distribution. The standard Baudisch reaction is typically carried out at an acidic pH of 2–3. nih.gov At a higher pH (above 4), the yield of the desired 2-nitrosophenol product is substantially reduced. nih.gov Under these more basic conditions, the primary product observed is catechol, indicating a different reaction pathway becomes dominant. nih.gov The generation of hydroxyl radicals from hydrogen peroxide is also pH-dependent; at low pH, H₂O₂ is relatively stable, while at high pH, it decomposes rapidly to oxygen and water. frontiersin.org An optimal pH, around 3, appears crucial for the effective generation of the necessary reactive intermediates for methane (B114726) activation, a principle that can be extended to the activation of other substrates. frontiersin.org

| pH Range | Predominant Product Pathway |

| 2–3 | Formation of ortho-nitrosophenol complex (desired product). nih.gov |

| > 4 | Formation of catechol. nih.gov |

Development of Alternative Synthetic Pathways to this compound

While the Baudisch reaction is a classic method, other synthetic routes to 2-nitrosophenols have been developed.

One significant alternative is a copper-mediated nitrosation of phenols . nih.govencyclopedia.pub This method uses a nitrite salt (like NaNO₂) and an acid in the presence of a copper salt. nih.gov This process likely proceeds via a standard aromatic C-nitrosation mechanism, where the copper ion plays a crucial but not fully elucidated role. nih.govencyclopedia.pub This route is sometimes loosely referred to as the Baudisch reaction, though the conditions and often the major products are distinct. encyclopedia.pub

Another approach involves the synthesis of the free 2-nitrosophenol first , followed by complexation with a metal salt. nih.govmdpi.com Free 2-nitrosophenols can be prepared through methods such as the partial oxidation of 2-aminophenols or the direct C-nitrosation of a phenol under specific conditions. encyclopedia.pubmdpi.com Due to the high thermodynamic stability of the metal-nitrosophenolato complexes, the subsequent reaction of the free ligand with a metal salt, such as copper(II) chloride, is often rapid and quantitative. nih.govmdpi.com

General methods for synthesizing nitroso compounds also include the reduction of nitro compounds or the oxidation of hydroxylamines, though these are not specific to this compound. wikipedia.org

Transformation of this compound into Related Compounds

This compound, particularly when stabilized in its metal complex form, can serve as a versatile intermediate for the synthesis of other compounds.

A primary characteristic of free o-nitrosophenols is their instability; they are readily oxidized in the air to the corresponding nitrophenols . wikipedia.org This ease of oxidation provides a mild synthetic route to 2-nitro-derivatives, which are themselves useful synthetic scaffolds. mdpi.com For instance, 4-methyl-2-nitrosophenol (B14672563) is known to be oxidized to 4-methyl-2-nitrophenol, even upon dissolution in water. rsc.org

o-Nitrosophenols also exhibit keto-enol tautomerism , existing in equilibrium with their o-benzoquinone monoxime tautomer. wikipedia.orgmdpi.com Infrared spectroscopy has confirmed that the ligands in metal complexes, as well as the free compounds, favor this quinone monoxime structure. nih.govmdpi.com

The copper complexes of nitrosophenols can be used in further synthetic transformations. For example, they can participate as intermediates in formal [4+2] cycloaddition reactions with reagents like dimethylacetylene dicarboxylate to produce novel bicyclic products. researchgate.net This demonstrates their utility as building blocks for more complex molecular architectures. researchgate.net

| Compound | Transformation Product(s) |

| This compound | 3-Methyl-4-nitrophenol (via oxidation) rsc.org |

| This compound | o-Benzoquinone monoxime derivative (via tautomerization) wikipedia.org |

| Copper(II) bis(nitrosophenolato) complexes | Bicyclic products (via cycloaddition) researchgate.net |

Conversion to 2-Methyl-4-nitrophenol (B1582141) via Oxidation Mechanisms

The oxidation of this compound to its corresponding nitro derivative, 2-methyl-4-nitrophenol, is a significant transformation. The presence of the nitroso group makes the aromatic ring electron-deficient, which influences the course of the oxidation. mdpi.com In some cases, the nitrosating agent itself can oxidize the aromatic nitroso group to a nitro group. mdpi.com The oxidation can also proceed with oxygen as the oxidant. mdpi.com

Research has shown that the formation of 2-methyl-4-nitrophenol can occur from the photo-oxidation of toluene (B28343) in the presence of nitrogen oxides. researchgate.net A proposed mechanism for this transformation involves a series of atmospheric reactions. researchgate.net

In a different context, the enzymatic oxidation of 4-nitrophenol (B140041) has been studied in microorganisms. For instance, Rhodococcus sp. strain PN1 can degrade 4-nitrophenol via 4-nitrocatechol, utilizing it as a source of carbon, nitrogen, and energy. nih.gov This process involves a two-component 4-nitrophenol hydroxylase. nih.gov While this pertains to 4-nitrophenol, it provides insight into potential enzymatic pathways for the transformation of related compounds.

Derivatization via Nucleophilic Substitution of the Nitroso Group

The nitroso group in this compound can be displaced through nucleophilic substitution, opening avenues for the synthesis of various derivatives.

Formation of Sulfur-Containing Phenolic Derivatives

A notable derivatization of this compound involves its reaction with sodium sulfide (B99878) (Na₂Sₓ) to form sulfur-containing phenolic compounds. ontosight.ai This reaction proceeds via nucleophilic substitution of the nitroso group by sulfide ions. ontosight.ai The resulting products have applications as antimicrobial agents and antioxidants. ontosight.ai The specific nature of these sulfur-containing derivatives depends on the reaction conditions and the length of the polysulfide chain in the sodium sulfide reactant. ontosight.ai These products can also be used as intermediates in the manufacturing of dyes and plastics. ontosight.aiontosight.ai Further transformation of these products can lead to thiosulfonated derivatives, which possess a phenol ring with sulfur-containing functional groups. ontosight.ai These thiosulfonated compounds are noted for their water solubility and reactivity. ontosight.ai

Mechanistic Details of Nitroso Group Displacement

The displacement of the nitroso group in phenolic compounds is a subject of mechanistic interest. Studies on the transfer of a nitroso group from N-methyl-N-nitrosobenzenesulfonamides to phenols suggest that the reaction may involve an initial O-nitrosation of the phenolate (B1203915) ion, followed by rearrangement to the C-nitrosophenol. nih.govresearchgate.net However, there is also discussion about whether the reaction occurs directly at the carbon atom. researchgate.net

The reactivity of the nitroso group is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the nitrosating agent have been observed to increase the rate of nitroso group transfer to amines. researchgate.net This suggests that the electrophilicity of the nitroso nitrogen is a key factor in the displacement reaction. In the context of nucleophilic substitution on the phenol ring, the electron-withdrawing nature of the nitroso group makes the carbon atom to which it is attached susceptible to nucleophilic attack.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the molecular structure of this compound, particularly in the context of its tautomeric forms.

While specific, complete FT-IR and FT-Raman spectral data for this compound are not extensively detailed in the surveyed literature, the vibrational spectra are expected to be dominated by features of its two tautomeric forms: the nitrosophenol form and the quinone monoxime form. The equilibrium between these two dictates the observed spectral characteristics.

For the This compound tautomer, key vibrational modes would include:

O-H stretch: A broad band characteristic of a phenolic hydroxyl group, typically in the 3200-3600 cm⁻¹ region.

Aromatic C-H stretch: Occurring above 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ range.

N=O stretch: A characteristic band for the nitroso group, which for similar compounds can be found around 1500 cm⁻¹.

C-N stretch and C-O stretch: Appearing in the fingerprint region (below 1400 cm⁻¹).

For the more stable 2-methyl-1,4-benzoquinone monoxime tautomer, the expected bands differ significantly due to the change in bonding and loss of aromaticity in the ring:

N-OH stretch: A hydroxyl stretch from the oxime group, typically found in the 3100-3600 cm⁻¹ range.

C=O stretch (Quinone): A strong absorption band for the carbonyl group, expected around 1650-1680 cm⁻¹.

C=N stretch (Oxime): A band in the 1620-1650 cm⁻¹ region.

C=C stretch (Quinonoid ring): Bands associated with the double bonds within the quinone-like ring.

Studies on related nitrosophenol compounds confirm that the ligands readily tautomerize to the more favored quinone monoxime structure, and this would be reflected in the vibrational spectra. mdpi.com

Table 1: Expected Vibrational Modes for this compound Tautomers

| Functional Group | Tautomer Form | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H Stretch | Nitrosophenol | 3200 - 3600 |

| Nitroso N=O Stretch | Nitrosophenol | ~1500 |

| Quinone C=O Stretch | Quinone Monoxime | 1650 - 1680 |

| Oxime C=N Stretch | Quinone Monoxime | 1620 - 1650 |

| Oxime N-OH Stretch | Quinone Monoxime | 3100 - 3600 |

NMR spectroscopy is a powerful tool for investigating the tautomeric equilibrium of this compound in solution. The observed spectrum is highly dependent on the solvent, temperature, and concentration, which can shift the equilibrium. Based on studies of p-nitrosophenol and its derivatives, the compound exists predominantly in the benzoquinone monoxime form in many organic solvents. researchgate.net

Expected ¹H NMR Signals:

Nitrosophenol Form:

Aromatic Protons: Signals in the aromatic region (~6.5-8.0 ppm), showing coupling patterns consistent with a trisubstituted benzene ring.

Methyl Protons: A singlet for the -CH₃ group, typically around 2.1-2.4 ppm.

Phenolic Proton: A broad singlet for the -OH group, with a chemical shift that is highly dependent on solvent and concentration.

Quinone Monoxime Form:

Vinylic Protons: Protons on the quinonoid ring would appear in a region different from true aromatic protons, likely showing complex coupling.

Methyl Protons: A singlet for the -CH₃ group.

Oxime Proton: A signal for the =N-OH proton, which can be broad and variable in position.

Expected ¹³C NMR Signals:

The carbon signals would also clearly distinguish between the two forms. The nitrosophenol tautomer would show 6 distinct aromatic carbon signals (including those substituted). In contrast, the quinone monoxime tautomer would feature signals for a C=O carbon (downfield, ~180 ppm), a C=N carbon, and four sp² carbons of the ring.

The equilibrium dynamics can lead to either distinct sets of peaks for each tautomer if the exchange is slow, or averaged signals if the exchange is fast on the NMR timescale.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound Tautomers

| Proton Type | Tautomer Form | Predicted Chemical Shift (ppm) |

| Aromatic CH | Nitrosophenol | 6.5 - 8.0 |

| Phenolic OH | Nitrosophenol | Variable (4 - 10) |

| Methyl CH₃ | Both | 2.1 - 2.4 |

| Vinylic CH | Quinone Monoxime | 6.0 - 7.5 |

| Oxime N-OH | Quinone Monoxime | Variable (9 - 12) |

UV-Vis spectroscopy is particularly sensitive to the electronic structure and can be used to monitor the nitrosophenol-quinone monoxime equilibrium. The two tautomers possess different chromophoric systems, leading to distinct absorption spectra. youtube.com

Nitrosophenol Tautomer: This form contains a substituted benzene ring. The primary absorptions would be π→π* transitions associated with the aromatic system, typically below 300 nm. A weaker n→π* transition associated with the nitroso group is expected at a much longer wavelength, potentially in the visible region (~670-720 nm), which would impart a blue or green color. researchgate.net

Quinone Monoxime Tautomer: This form has a more extended conjugated system involving the quinonoid ring, the carbonyl group, and the oxime function. This extended conjugation leads to intense π→π* transitions at longer wavelengths compared to the nitrosophenol form, typically in the 300-400 nm range. libretexts.orgcellulosechemtechnol.ro

The position of the equilibrium can be influenced by solvent polarity; thus, the UV-Vis spectrum of this compound is expected to be highly solvatochromic.

X-ray Crystallography and Solid-State Structural Investigations

Specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature. However, extensive studies on related p-nitrosophenols and their metal complexes provide significant insight into the likely solid-state structure. mdpi.comiucr.org

It is well-established that p-nitrosophenols tend to exist predominantly or exclusively as the quinone monoxime tautomer in the solid state. mdpi.comresearchgate.net This preference is driven by the formation of strong intermolecular hydrogen bonds and favorable crystal packing arrangements. For this compound, one would anticipate a crystal structure based on the 2-methyl-1,4-benzoquinone monoxime tautomer.

Key expected structural features would include:

A planar or nearly planar quinonoid ring system.

The formation of hydrogen-bonded dimers or chains, where the oxime hydroxyl group of one molecule interacts with the carbonyl oxygen or oxime nitrogen of a neighboring molecule.

Specific bond lengths characteristic of a quinonoid system: shorter C2-C3 and C5-C6 bonds (more double-bond character) and longer C1-C2, C3-C4, C4-C5, and C6-C1 bonds compared to a benzene ring. The C=O and C=N bonds would have characteristic double-bond lengths.

A crystal structure analysis of a copper(II) complex, copper(II) bis(4-methyl-2-nitrosophenol), confirmed that the ligand coordinates to the metal in its o-benzoquinone monoxime form. mdpi.com This supports the assertion that the quinone monoxime is the more stable tautomer, at least in the condensed phase.

Tautomeric Equilibrium Studies

The defining chemical characteristic of this compound is the tautomeric equilibrium between its nitrosophenol and quinone monoxime forms.

This compound exists as a dynamic equilibrium between two tautomeric forms: the aromatic this compound and the non-aromatic 2-methyl-1,4-benzoquinone monoxime.

(Illustrative diagram showing the two tautomers)

The position of this equilibrium is a subject of considerable interest and is influenced by several factors, including the physical state (solid, liquid, gas), solvent polarity, and electronic effects of other substituents. researchgate.netresearchgate.net

Energetic Considerations: The equilibrium represents a trade-off between competing energetic factors:

Aromatic Stabilization: The nitrosophenol form benefits from the significant thermodynamic stability of the aromatic benzene ring.

Bond Energies and Conjugation: The quinone monoxime form, while losing aromaticity, benefits from the formation of a strong C=O double bond and an extended conjugated system. stackexchange.com

Proton Affinity: The greater tendency for a dissociable proton to bind more tightly to an oxime function than a phenol function favors the quinone monoxime tautomer. stackexchange.comechemi.com

For the parent p-nitrosophenol, the quinone monoxime tautomer is generally favored, especially in the solid state and in many solutions. researchgate.netstackexchange.com Theoretical calculations on related systems show that while the phenolic form can be more stable for some ortho-nitrosophenols (by up to 10.3 kcal/mol for 2-nitrosophenol), the quinonoid form becomes increasingly favored as the size of the conjugated system increases. researchgate.net The presence of the methyl group in this compound would introduce a minor electronic and steric perturbation, but the fundamental equilibrium is expected to strongly favor the quinone monoxime form.

Experimental and Theoretical Evidence for Tautomeric Preference

The phenomenon of tautomerism is a critical aspect of the structural chemistry of nitrosophenols. These compounds can exist in a dynamic equilibrium between two forms: the nitrosophenol tautomer and the quinone monoxime tautomer. For this compound, this equilibrium lies significantly in favor of the quinone monoxime form, an assertion supported by a substantial body of experimental and theoretical evidence. In solution and the solid state, the compound predominantly adopts the structure of 2-methyl-1,4-benzoquinone monoxime. rsc.orgpublish.csiro.aumdpi.com

The two primary tautomeric forms are:

Nitrosophenol form: this compound

Quinone monoxime form: 2-Methyl-1,4-benzoquinone monoxime

Studies on a range of p-nitrosophenols and their derivatives have consistently shown that the quinone monoxime structure is the more stable and prevalent tautomer. publish.csiro.aupublish.csiro.auoup.com

Experimental Evidence

Spectroscopic methodologies provide direct insight into the dominant tautomeric form of this compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between the nitrosophenol and quinone monoxime tautomers. The aromatic ring protons exhibit distinctly different chemical shifts and coupling patterns in each form. For the quinone monoxime tautomer, the ring protons are part of a conjugated, non-aromatic system, leading to chemical shifts that differ significantly from those expected for a substituted phenol.

Based on extensive studies of p-nitrosophenol and its methylated derivatives, the quinone monoxime structure is firmly established as the predominant form in organic solvents. publish.csiro.aupublish.csiro.au The chemical shifts for the ring protons of 2-methyl-1,4-benzoquinone monoxime can be reliably predicted by analogy with related compounds. The proton (syn to the =N-OH group) is typically deshielded compared to the proton in the anti position. publish.csiro.au

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-1,4-benzoquinone Monoxime in an Organic Solvent (e.g., CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.5-7.8 | Doublet (d) |

| H5 | ~6.3-6.6 | Doublet (d) |

| H6 | ~6.8-7.1 | Singlet (s) or narrow multiplet |

| CH₃ | ~2.1-2.3 | Singlet (s) |

| OH | Variable, broad | Singlet (s, br) |

Data predicted by analogy with values reported for similar methyl-substituted p-benzoquinone monoximes. publish.csiro.au

Infrared (IR) Spectroscopy

IR spectroscopy corroborates the predominance of the quinone monoxime tautomer by identifying characteristic vibrational frequencies associated with its functional groups. The nitrosophenol form would be characterized by a phenolic O-H stretching band and a C-N=O stretching vibration. In contrast, the quinone monoxime form exhibits distinct absorptions corresponding to a carbonyl group (C=O), a carbon-nitrogen double bond (C=N), and an N-O bond.

Investigations into the IR spectra of various quinone monoximes in the solid state have provided definitive assignments for these characteristic bands. rsc.orgrsc.org The presence of a strong carbonyl absorption and the absence of a prominent nitroso group band are key indicators of the quinone monoxime structure.

Table 2: Characteristic IR Absorption Bands for the 2-Methyl-1,4-benzoquinone Monoxime Tautomer

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Quinone Carbonyl | 1650-1680 |

| C=N Stretch | Oxime | 1600-1640 |

| O-H Deformation | Oxime | 1400-1450 |

| N-O Stretch | Oxime | 930-960 |

Data based on reported values for p-benzoquinone monoximes. rsc.org

Theoretical Evidence

Computational chemistry provides a theoretical foundation for the observed tautomeric preference. Ab initio molecular orbital and Density Functional Theory (DFT) calculations have been employed to determine the relative stabilities of the nitrosophenol and quinone monoxime tautomers. researchgate.netresearchgate.net

These theoretical studies consistently conclude that for p-nitrosophenol systems, the quinone monoxime form is energetically more favorable than the nitrosophenol form. stackexchange.com The key factors contributing to this greater stability include:

π-Electron System: While the nitrosophenol form contains a fully aromatic benzene ring, the quinonoid structure possesses a highly conjugated system that retains significant resonance stabilization. stackexchange.com

Thermodynamic Stability: Calculations of the heat of formation and total energies show a lower energy state for the quinone monoxime tautomer. For example, in the parent o-nitrosophenol system, while the nitroso form is more stable, the introduction of substituents and the switch to a para-quinone system dramatically favors the oxime tautomer. researchgate.netresearchgate.net

Hydrogen Bonding: The oxime group is a potent hydrogen bond donor, which can contribute to the stability of the structure in condensed phases.

Computational and Theoretical Chemistry Studies of 2 Methyl 4 Nitrosophenol

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

No specific molecular dynamics simulation studies for 2-Methyl-4-nitrosophenol have been published.

Analysis of Molecular Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a full FMO analysis would involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the energies of the HOMO and LUMO. These calculations would also reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |

| Ionization Potential (I) | Data not available | Approximated as -EHOMO |

| Electron Affinity (A) | Data not available | Approximated as -ELUMO |

| Global Hardness (η) | Data not available | Calculated as (I - A) / 2 |

| Global Softness (S) | Data not available | Calculated as 1 / (2η) |

| Electronegativity (χ) | Data not available | Calculated as (I + A) / 2 |

| Chemical Potential (μ) | Data not available | Calculated as -(I + A) / 2 |

| Global Electrophilicity Index (ω) | Data not available | Calculated as μ2 / (2η) |

Note: The values in this table are placeholders as specific computational data for this compound is not available in the reviewed literature.

Prediction and Validation of Spectroscopic Data through Theoretical Models

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules. Theoretical models can calculate various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions can then be compared with experimental data to validate both the computational method and the experimental findings.

For this compound, theoretical vibrational spectra could be calculated using methods like DFT. The calculated frequencies would correspond to the vibrational modes of the molecule, such as the stretching and bending of its chemical bonds.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Visible absorption spectra. These calculations can provide information about the electronic transitions within the molecule, which are responsible for its color and how it interacts with light.

Table 2: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Theoretical Value | Experimental Value |

| Major IR Peak (C=O stretch) | Data not available | Data not available |

| Major IR Peak (N=O stretch) | Data not available | Data not available |

| Major IR Peak (O-H stretch) | Data not available | Data not available |

| UV-Vis λmax | Data not available | Data not available |

Note: The values in this table are placeholders as specific computational and experimental spectroscopic data for this compound is not available in the reviewed literature.

Solvent Effects on Molecular Properties and Reactivity (e.g., PCM and Onsager Models)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these solvent effects using various approaches, broadly categorized as implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Onsager model, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide valuable insights into how the solvent affects the electronic structure, geometry, and reactivity of the solute molecule.

For this compound, applying the PCM or Onsager model in computational calculations would allow for the study of its behavior in different solvents. This could be used to predict how its spectroscopic properties or reaction energetics change in polar versus nonpolar environments.

Table 3: Hypothetical Solvent Effects on the Properties of this compound

| Property | Gas Phase (Calculated) | Water (PCM) | Ethanol (PCM) |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available | Data not available |

Note: The values in this table are placeholders as specific computational data for this compound in different solvent environments is not available in the reviewed literature.

Reactivity and Reaction Pathways of 2 Methyl 4 Nitrosophenol in Chemical Systems

Oxidation-Reduction Chemistry of the Nitroso Functionality

The nitroso group (-N=O) is the primary center for redox activity in 2-Methyl-4-nitrosophenol. It can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂). This transformation can be achieved using various oxidizing agents. For instance, this compound can be converted to 2-methyl-4-nitrophenol (B1582141). One preparative method involves dissolving this compound in a solution of sodium hydroxide (B78521) and potassium ferricyanide, allowing the mixture to stand for two days to ensure complete reaction. prepchem.com Another method utilizes hydrogen peroxide in an aqueous sodium hydroxide solution at a controlled temperature of 25-40°C over 3 hours, yielding 61% of 2-methyl-4-nitrophenol. guidechem.com

Reduction: The nitroso group can be reduced to an amino group (-NH₂). This is a common transformation for nitroso compounds. The reduction of the nitroso group often proceeds through a hydroxylamine (B1172632) intermediate. aquigenbio.com The specific products and reaction pathways can be influenced by the choice of reducing agent and reaction conditions. For example, the reduction of 4-nitrophenol (B140041), a related compound, has been shown to proceed through 4-nitrosophenol (B94939) as a stable intermediate. acs.org

The redox chemistry of nitroso compounds is complex and can involve one-electron or multi-electron transfer processes. For example, some nitroso compounds can undergo a direct one-electron oxidation or an irreversible 4-electron, 4-proton reduction. researchgate.net The resulting reduction product may then undergo a reversible 2-electron, 2-proton oxidation. researchgate.net

| Reaction Type | Reactant | Reagent(s) | Product | Key Observations |

| Oxidation | This compound | H₂O₂, NaOH | 2-Methyl-4-nitrophenol | Reaction proceeds at 25-40°C. guidechem.com |

| Oxidation | This compound | Potassium ferricyanide, NaOH | 2-Methyl-4-nitrophenol | Requires a large excess of ferricyanide. prepchem.com |

| Reduction | Nitroso compounds | Mild reducing agents (e.g., sodium borohydride) | Amino compounds | Proceeds via a hydroxylamine intermediate. aquigenbio.com |

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution: The hydroxyl and methyl groups are activating groups and direct incoming electrophiles to the ortho and para positions. The hydroxyl group is a stronger activator than the methyl group. echemi.comstackexchange.com In this compound, the positions ortho and para to the hydroxyl group are already occupied by the methyl and nitroso groups, respectively. Therefore, further electrophilic substitution is directed to the positions ortho to the methyl group and meta to the hydroxyl and nitroso groups. The nitroso group is a deactivating group for electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution. wikipedia.orglibretexts.orgopenstax.org The nitroso group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. wikipedia.orgopenstax.org Therefore, in this compound, a nucleophile could potentially displace a leaving group at the positions ortho or para to the nitroso group, should a suitable leaving group be present. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. openstax.org The stability of this intermediate is crucial for the reaction to occur and is enhanced by the presence of electron-withdrawing groups. wikipedia.orglibretexts.orgnih.gov

| Substitution Type | Directing Effect of Substituents | Reactivity of the Ring | Mechanism |

| Electrophilic | -OH (ortho, para directing, activating) -CH₃ (ortho, para directing, activating) -NO (meta directing, deactivating) | Activated by -OH and -CH₃, deactivated by -NO. | Attack by an electrophile to form a carbocation intermediate. |

| Nucleophilic | -NO (ortho, para directing, activating for nucleophilic attack) | Activated by the electron-withdrawing nitroso group. | Addition of a nucleophile to form a Meisenheimer complex, followed by elimination of a leaving group. openstax.org |

Complexation and Coordination Chemistry with Metal Centers

The nitrosophenol moiety in this compound can act as a ligand, binding to metal ions to form coordination complexes. encyclopedia.pubnih.gov These complexes often exhibit intense colors and have limited solubility in common solvents. encyclopedia.pubnih.gov

2-Nitrosophenols, including this compound, exist in tautomeric equilibrium with their quinone-monoxime form. encyclopedia.pubnih.gov Infrared spectroscopy studies have shown that the quinone-monoxime structure is generally more favored. encyclopedia.pub When forming complexes with metals, coordination can occur through the nitrogen atom of the nitroso group. nih.gov

Copper(II) is a common metal ion that forms complexes with 2-nitrosophenolates. encyclopedia.pub For example, the crystal structure of copper(II) bis(4-methyl-2-nitrosophenol) has been determined. encyclopedia.pubnih.gov In this complex, the system tends to adopt a bi-ligated dimer unit. encyclopedia.pubnih.gov Other metals, such as cobalt(III) and iron(II) or (III), can accommodate three nitrosophenol ligands, forming octahedral hexacoordinate structures. nih.gov

The formation of these metal complexes can be achieved through various synthetic routes. One notable method is the Baudisch reaction, which involves the introduction of a nitroso and a hydroxyl group to an aromatic ring in the presence of a metal ion, typically copper(II). encyclopedia.pubnih.gov

| Metal Ion | Coordination Number | Typical Geometry | Example Complex |

| Copper(II) | 4 | Square Planar (in dimeric form) | Copper(II) bis(4-methyl-2-nitrosophenol) encyclopedia.pubnih.gov |

| Cobalt(III) | 6 | Octahedral | Cobalt(III) tris(4-methyl-2-nitrosophenolato) encyclopedia.pub |

| Iron(II/III) | 6 | Octahedral | Iron tris(1-nitroso-2-naphtholato) ("pigment green 8") encyclopedia.pubnih.gov |

Photochemical Reaction Mechanisms and Photo-degradation Pathways

Aromatic nitroso compounds can undergo photochemical reactions, including photodissociation. In the solid state, aromatic C-nitroso compounds that form dimers can be photodissociated into their monomeric forms upon irradiation with UV light at cryogenic temperatures. mdpi.com This process is often accompanied by a color change, as the monomers are typically blue or green, while the dimers (azodioxides) are often colorless or yellow. mdpi.com

The photodegradation of related nitrophenols has been studied extensively, often employing photocatalysts like titanium dioxide (TiO₂). frontiersin.orgresearchgate.netcnr.it Under UV irradiation, these compounds can be completely mineralized. researchgate.net The degradation pathways often involve the attack of hydroxyl radicals, leading to the formation of dihydroxynitrobenzenes. researchgate.netcnr.it Ring opening follows, leading to the formation of aliphatic compounds, which are then further oxidized. researchgate.netcnr.it It is plausible that this compound would undergo similar degradation pathways under photocatalytic conditions.

During the photocatalytic degradation of nitrophenols, various intermediates can be formed, including benzoquinone, 4-nitrocatechol, and nitrohydroquinone. researchgate.net The formation of both nitrate (B79036) and ammonium (B1175870) ions as final products indicates that both oxidative and reductive pathways are operating during the degradation process. researchgate.netcnr.it

Thermal Decomposition Processes and Products

The thermal decomposition of nitroso compounds can proceed through various pathways, depending on the molecular structure and the conditions. Pyrolysis of nitroso compounds can lead to the cleavage of the C-N or N=O bond. For C-nitroso compounds, pyrolysis can result in the formation of nitric oxide (NO). acs.org

Studies on the pyrolysis of aromatic nitro compounds, which are structurally related to this compound, have shown that nitric oxide is a primary product. acs.org For instance, the pyrolysis of nitrobenzene (B124822) yields nitrosobenzene (B162901) as an intermediate, along with nitric oxide and other products. acs.org

Nitroso derivatives of amides are known to decompose upon heating to produce nitrogen gas, which has applications as a foaming agent. britannica.com While this compound is not a nitrosoamide, this illustrates the general tendency of the nitroso group to be involved in thermal decomposition reactions that can lead to the evolution of gaseous products. The presence of the phenolic hydroxyl group and the methyl group in this compound would likely influence the specific decomposition products and pathways compared to simpler nitrosoalkanes or nitrosoarenes.

Environmental Occurrence, Fate, and Transformation of 2 Methyl 4 Nitrosophenol

Sources and Release Mechanisms into the Environment

There are no documented natural sources of 2-Methyl-4-nitrosophenol. Its presence in the environment would likely stem from anthropogenic activities. Potential sources and release mechanisms include:

Industrial Synthesis Byproduct: The compound can be synthesized from o-cresol (B1677501) and sodium nitrite (B80452). While primarily used as a laboratory chemical, it could potentially be formed as a byproduct in industrial processes involving phenolic or nitroaromatic chemistry and released through industrial wastewater or atmospheric emissions.

Atmospheric Formation: Nitrophenols and nitrocresols are known to form in the atmosphere through the photooxidation of aromatic precursors like benzene (B151609), toluene (B28343), and cresols in the presence of nitrogen oxides (NOx). It is plausible that this compound could be formed as a transient intermediate during the atmospheric reactions of o-cresol with hydroxyl (OH) or nitrate (B79036) (NO3) radicals.

Intermediate in Biodegradation: There is evidence that nitrosophenols can be formed as intermediate metabolites during the microbial degradation of nitrophenols. Therefore, this compound could occur transiently in environments contaminated with 2-Methyl-4-nitrophenol (B1582141) during active bioremediation.

Abiotic Degradation Pathways

Specific experimental data on the abiotic degradation of this compound is not available. However, its chemical structure suggests that it would be susceptible to degradation by photolysis and potentially hydrolysis under certain environmental conditions.

Direct photolysis is a primary degradation pathway for many nitroaromatic compounds in the atmosphere and surface waters. Nitrophenols are known to absorb sunlight and undergo photochemical reactions, leading to the formation of radicals such as hydroxyl radicals (OH•) and nitric oxide (NO).

It is anticipated that this compound would also be susceptible to photolysis. The nitroso group can absorb ultraviolet and visible light, leading to the cleavage of the carbon-nitrogen bond or other photochemical transformations. The kinetics of this degradation would depend on factors such as the absorption cross-section of the molecule, the quantum yield of the reaction, and the intensity of solar radiation. In the atmosphere, it would likely react with photochemically generated oxidants like OH radicals, contributing to its removal.

The hydrolytic stability of this compound has not been specifically reported. Generally, the phenol (B47542) ring is stable to hydrolysis. The C-N bond of the nitroso group might be susceptible to hydrolysis under specific pH and temperature conditions, but this is not typically a major degradation pathway for nitroaromatic compounds in the environment compared to photolysis and biodegradation. Transformation products from hydrolysis, if it occurs, are currently unknown.

Biotic Degradation Mechanisms and Microbial Metabolism

While the biodegradation of this compound has not been specifically studied, research on related compounds provides a strong basis for its likely metabolic fate. Nitrophenols are known to be biodegradable by a variety of microorganisms.

No microorganisms have been specifically identified for their ability to degrade this compound. However, numerous bacterial strains capable of degrading p-nitrophenol (PNP) have been isolated, including species of Moraxella, Pseudomonas, Arthrobacter, and Rhodococcus. These organisms often utilize monooxygenase or dioxygenase enzymes to initiate the degradation process.

The initial steps in the biodegradation of nitrophenols can involve either the oxidative removal of the nitro group or its reduction. In reductive pathways, a nitroreductase enzyme would likely catalyze the conversion of the nitro group (-NO2) to a nitroso (-NO) group, followed by further reduction to a hydroxylamino (-NHOH) and then an amino (-NH2) group. It is therefore highly probable that bacteria capable of degrading 2-Methyl-4-nitrophenol via a reductive pathway would utilize a nitroreductase or a similar enzyme to metabolize this compound.

Studies on the biodegradation of p-nitrophenol in bioreactors have identified p-nitrosophenol as a transient intermediate, supporting the role of nitrosophenols in microbial degradation pathways. The most plausible biodegradation pathway for this compound is as an intermediate in the reductive pathway of 2-Methyl-4-nitrophenol degradation.

In this proposed pathway, 2-Methyl-4-nitrophenol is first reduced to this compound. This intermediate is then further reduced to 2-Methyl-4-hydroxylaminophenol, which is subsequently converted to 2-Methyl-4-aminophenol. The resulting aminophenol can then undergo ring cleavage, eventually leading to intermediates of central metabolism.

Table 1: Proposed Biotic Transformation Pathway for this compound

| Compound Name | Molecular Formula | Proposed Transformation |

| 2-Methyl-4-nitrophenol | C₇H₇NO₃ | Initial substrate |

| This compound | C₇H₇NO₂ | Reduction of the nitro group |

| 2-Methyl-4-hydroxylaminophenol | C₇H₉NO₂ | Reduction of the nitroso group |

| 2-Methyl-4-aminophenol | C₇H₉NO | Reduction of the hydroxylamino group |

This pathway is hypothetical for the 2-methyl derivative but is based on established reductive degradation mechanisms for other nitroaromatic compounds.

Environmental Monitoring and Analytical Detection Techniques

Environmental monitoring for this compound is not a common practice, and as such, standardized monitoring programs specifically targeting this compound are not well-documented. However, its detection would fall under the broader category of monitoring for phenolic compounds, which are recognized as priority pollutants. The analytical approach for its detection and quantification would rely on advanced instrumental techniques capable of achieving low detection limits and high selectivity to differentiate it from other environmental contaminants.

Advanced Chromatographic and Spectrometric Methods for Trace Analysis

The trace analysis of this compound in environmental samples would likely employ a combination of chromatographic separation and spectrometric detection. These methods provide the necessary sensitivity and specificity to detect compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar and semi-volatile organic compounds like phenols. For this compound, a reversed-phase HPLC method would be the most probable approach.

Separation: A C18 column is commonly used for the separation of phenolic compounds, providing good resolution based on their hydrophobicity.

Mobile Phase: The mobile phase would typically consist of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: While a standard UV-Vis detector could be used, as nitrosophenols exhibit strong absorbance in the UV-visible spectrum, coupling HPLC with a mass spectrometer offers far greater sensitivity and specificity. smolecule.com888chem.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive trace analysis, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique has been successfully applied to the analysis of the structurally related compound, 2-Methyl-4-nitrophenol, in atmospheric aerosols. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

Ionization: Electrospray ionization (ESI) in negative ion mode is typically effective for phenolic compounds, as the acidic phenolic proton is easily lost to form a [M-H]⁻ ion.

Analysis: Tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification. A specific precursor ion (the [M-H]⁻ ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for very low detection limits.

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of a Structurally Related Compound (2-Methyl-4-nitrophenol)

Note: The following table presents typical parameters used for the analysis of 2-Methyl-4-nitrophenol. These would require optimization for the specific analysis of this compound.

| Parameter | Setting |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.0 to -4.5 kV |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) |

| Collision Energy | Optimized for specific compound fragmentation |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like phenols can be challenging due to their tendency to exhibit poor peak shapes and interact with the GC column.

Derivatization: To overcome these issues, a derivatization step is often employed. This involves converting the polar hydroxyl group into a less polar, more volatile ether or ester. For phenols, common derivatizing agents include BSTFA (which creates a trimethylsilyl (B98337) ether) or pentafluorobenzyl bromide (PFBBr). epa.gov This step increases volatility and improves chromatographic performance.

Separation: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent, is typically used for the separation of the derivatized analytes. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Coupling GC with a mass spectrometer allows for the confident identification of analytes based on their retention time and mass spectrum.

Ionization: Electron Ionization (EI) is the most common technique, producing a predictable and reproducible fragmentation pattern that can be compared against spectral libraries for identification.

Trace Analysis: For enhanced sensitivity, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, where the instrument only monitors a few characteristic ions for the target compound, thereby increasing the signal-to-noise ratio and lowering detection limits. researchgate.net

Table 2: Example GC-MS Conditions for Analysis of Substituted Phenols

Note: This table outlines general conditions often used for the GC-MS analysis of phenols, which would serve as a starting point for developing a method for this compound, likely after a derivatization step.

| Parameter | Setting |

| Gas Chromatography | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 50-70°C, ramp to 280-300°C |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40 - 450 amu (Full Scan) or Selected Ion Monitoring (SIM) |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

Sample Preparation

Before instrumental analysis, environmental samples require a preparation step to extract and concentrate the analyte of interest and remove interfering matrix components. For this compound, methods would likely include:

Solid-Phase Extraction (SPE): This is a common and effective technique for aqueous samples. A water sample is passed through a cartridge containing a solid sorbent that retains the target compound. The compound is later eluted with a small volume of an organic solvent. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the compound from the aqueous phase into an immiscible organic solvent.

Biological Interactions and Mechanistic Toxicology of 2 Methyl 4 Nitrosophenol and Derivatives

Mechanisms of Biological Activity for Derivatives (e.g., Antimicrobial properties, Antioxidant activity)

The biological activities of 2-Methyl-4-nitrosophenol derivatives, like other nitro compounds, are multifaceted and largely depend on the nature and position of substituent groups on the aromatic ring. These derivatives exhibit a range of biological effects, including antimicrobial and antioxidant properties.

Antimicrobial Properties:

The antimicrobial action of nitro-containing molecules is a significant area of study. A widely accepted mechanism suggests that the nitro group undergoes reduction to produce toxic intermediates such as nitroso and superoxide species. nih.govencyclopedia.pub These reactive species can then covalently bind to cellular macromolecules like DNA, leading to nuclear damage and ultimately cell death. nih.govencyclopedia.pub The effectiveness of this antimicrobial action is influenced by the specific chemical structure of the derivative. For instance, the presence of certain functional groups can enhance the antimicrobial potency. Studies on various phenol (B47542) derivatives have shown that structural modifications, such as the addition of allyl groups, can increase their ability to kill or inhibit the growth of planktonic cells. nih.gov

The antimicrobial activity of phenolic compounds is also attributed to their ability to disrupt the integrity of the cytoplasmic membrane, increase membrane fluidity, and cause conformational changes in membrane proteins. nih.gov The hydroxyl group on the aromatic ring plays a crucial role in this process, as it can deprotonate and interact with ions, facilitating movement across the cell membrane. nih.gov

Antioxidant Activity:

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The presence of lone pair electrons on nitrogen and oxygen atoms in the structure of these compounds plays a vital role in their radical scavenging capabilities. researchtrend.net However, the introduction of a nitro group, which is an electron-withdrawing group, can influence this activity. The mesomeric effect of the nitro group can lead to the delocalization of conjugated electrons, which may prevent antioxidant potential in some cases. researchtrend.net

Interactive Table: Biological Activities of Phenolic Derivatives

| Derivative Type | Mechanism of Action | Key Structural Features | Reference |

|---|---|---|---|

| Nitro Compounds | Reduction to toxic intermediates (nitroso, superoxide), DNA damage | Nitro group | nih.govencyclopedia.pub |

| Allyl Phenols | Increased potency against planktonic cells | Allyl group | nih.gov |

| General Phenols | Disruption of cytoplasmic membrane integrity, increased fluidity | Hydroxyl group | nih.gov |

| Phenolic Antioxidants | Scavenging of free radicals | Lone pair electrons on N and O | researchtrend.net |

| Bromophenol Derivatives | Amelioration of oxidative damage and ROS generation | Methylated and acetylated groups | mdpi.com |

Biotransformation and Metabolite Formation in Biological Systems

The biotransformation of nitrophenols, including this compound, involves a series of metabolic reactions primarily occurring in the liver. These reactions can be broadly categorized into Phase I and Phase II metabolism. cdc.gov

Phase I Metabolism:

Phase I reactions are mediated by cytochrome P450 enzymes and involve oxidation and reduction processes. cdc.gov For nitrophenols, this includes the oxidation to form compounds like nitroquinone and nitrocatechol, and the reduction of the nitro group to yield the corresponding aminophenol. cdc.gov Specifically, 4-nitrophenol (B140041) can be metabolized to 4-aminophenol and 4-nitrocatechol. cdc.gov In the case of 3-methyl-4-nitrophenol, degradation by certain bacterial strains has been shown to produce intermediates such as 2-methylhydroquinone (MHQ) and methyl-1,4-benzoquinone (MBQ) before the aromatic ring is cleaved. frontiersin.org

Phase II Metabolism:

Following Phase I reactions, the parent compound and its metabolites undergo Phase II biotransformation. These reactions involve conjugation with endogenous molecules to increase their water solubility and facilitate their excretion from the body. cdc.gov Common conjugation reactions for nitrophenols include:

Glucuronidation: Conjugation with glucuronic acid to form glucuronides. cdc.gov

Sulfation: Conjugation with inorganic sulfates to form sulfates. cdc.gov

Glutathione Conjugation: For 4-nitrophenol, conjugation with glutathione can lead to the formation of mercapturic acid derivatives. cdc.gov

Studies in animal models, such as frogs, have shown that nitrophenols are metabolized and excreted relatively quickly, with the primary metabolic pathways being glucuronidation and sulfation. nih.gov However, there can be species-specific differences in metabolic capabilities. For example, some species may be unable to glucuronidate phenols and compensate by increasing other metabolic pathways. nih.gov

The primary route of excretion for 4-nitrophenol and its metabolites is through the urine. cdc.gov

Interactive Table: Metabolites of Nitrophenol Derivatives

| Parent Compound | Phase I Metabolites | Phase II Conjugates | Reference |

|---|---|---|---|

| 4-Nitrophenol | 4-Aminophenol, 4-Nitrocatechol | Glucuronides, Sulfates, Mercapturic acid derivatives | cdc.gov |

| 2-Nitrophenol | 2-Aminophenol, Nitroquinone | Glucuronides, Sulfates | cdc.gov |

| 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone (MBQ), 2-Methylhydroquinone (MHQ) | Not specified | frontiersin.org |

Cellular and Molecular Responses to Exposure (e.g., induction of oxidative stress, cellular damage)

Exposure to this compound and its derivatives can elicit a range of cellular and molecular responses, primarily linked to the induction of oxidative stress and subsequent cellular damage.

The reduction of nitro compounds within biological systems can generate reactive intermediates, including nitroso and superoxide species. nih.govencyclopedia.pub These reactive oxygen species (ROS) can overwhelm the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress can, in turn, cause damage to vital cellular components, including lipids, proteins, and DNA.

For instance, exposure of the aquatic plant Hydrilla verticillata to a related compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA), resulted in induced chlorosis and oxidative stress. nih.gov While not a nitrosophenol, this highlights the potential for substituted phenols to induce such effects.

At the molecular level, the toxic intermediates formed from the bioreduction of nitro groups can covalently bind to DNA, resulting in nuclear damage. nih.govencyclopedia.pub This interaction with genetic material is a critical aspect of the toxicity of these compounds.

Furthermore, acute exposure to 4-nitrophenol in humans has been associated with symptoms such as headaches, drowsiness, and nausea. epa.gov In animal studies, inhalation of 4-nitrophenol has been shown to increase methemoglobin levels, indicating an impact on the oxygen-carrying capacity of the blood. epa.gov

Genotoxicity and Mutagenicity Research Methodologies for Nitrosophenols

Assessing the genotoxic and mutagenic potential of nitrosophenols and related compounds is crucial for understanding their health risks. A variety of in vitro and in vivo testing methodologies are employed for this purpose. scitovation.com

In Vitro Methods:

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used test to detect the mutagenicity of a substance. researchgate.net It utilizes specific strains of bacteria that are unable to synthesize a particular amino acid. The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow in the absence of that amino acid. researchgate.net Modifications of the Ames test, such as the Enhanced Ames Test (EAT), have been developed to improve the detection of mutagenicity for certain classes of compounds like nitrosamines. researchgate.netnih.gov

In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect damage to chromosomes. Cells are exposed to the test substance, and the formation of micronuclei, which are small nuclei that form outside the main nucleus and contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, is assessed. scitovation.com

Gene Mutation Assays in Mammalian Cells: These assays, such as the TK and HPRT gene mutation assays in human TK6 cells, are used to evaluate the mutagenic potential of substances in mammalian cells. nih.gov

In Vivo Methods:

In Vivo Mouse Bone Marrow Micronucleus Test: This is an in vivo counterpart to the in vitro micronucleus test, where the formation of micronuclei is assessed in the bone marrow cells of mice exposed to the test substance. scitovation.com

Carcinogenicity Studies: Long-term studies in animals, such as dermal mouse studies, are conducted to evaluate the carcinogenic potential of a compound. nih.gov

These methodologies provide a comprehensive approach to characterizing the genotoxic and mutagenic profiles of nitrosophenols and their derivatives, helping to determine their potential to cause genetic damage.

Ecotoxicological Impact Assessment on Aquatic and Terrestrial Organisms

The ecotoxicological impact of this compound and related nitrophenols on aquatic and terrestrial ecosystems is a significant concern due to their potential for environmental release from industrial processes and as breakdown products of other chemicals. cdc.govcdc.gov

Aquatic Organisms:

Nitrophenols are expected to be highly soluble in water, making aquatic environments susceptible to contamination. cdc.gov The fate of these compounds in water is influenced by processes such as photolysis and biodegradation. cdc.gov The half-life of nitrophenols in freshwater can range from one to eight days. cdc.gov

Studies on the effects of related compounds on aquatic organisms have demonstrated their potential for toxicity. For example, exposure of the aquatic macrophyte Hydrilla verticillata to 2-methyl-4-chlorophenoxyacetic acid (MCPA) led to a decline in growth and pigment content, as well as induced chlorosis and oxidative stress. nih.gov

Terrestrial Organisms:

In soil, biodegradation is a key process determining the fate of nitrophenols. cdc.gov The half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions. cdc.gov However, the persistence can be longer under anaerobic conditions and in subsoils. cdc.gov

The general population can be exposed to nitrophenols through the inhalation of ambient air, with traffic being a primary source. cdc.gov While there is limited information on the direct impact of this compound on terrestrial organisms, the known toxicity of nitrophenols to various life forms suggests a potential for adverse effects.